molecular formula C17H18N2O B2886580 4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline CAS No. 423150-86-1

4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline

Cat. No.: B2886580
CAS No.: 423150-86-1
M. Wt: 266.344
InChI Key: HMWNYDODKXTURV-UHFFFAOYSA-N
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Description

4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a butan-2-yl group at the 5-position of the benzoxazole ring and an aniline group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. For instance, the reaction between 2-aminophenol and butan-2-one in the presence of an acid catalyst can yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its biological activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(Butan-2-yl)-1,3-benzoxazol-2-yl]aniline: Characterized by the presence of a butan-2-yl group and an aniline group.

    Benzoxazole: The parent compound without any substituents.

    2-Aminobenzoxazole: Contains an amino group at the 2-position.

    5-Substituted Benzoxazoles: Various derivatives with different substituents at the 5-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-yl group and aniline moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(5-butan-2-yl-1,3-benzoxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-3-11(2)13-6-9-16-15(10-13)19-17(20-16)12-4-7-14(18)8-5-12/h4-11H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWNYDODKXTURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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